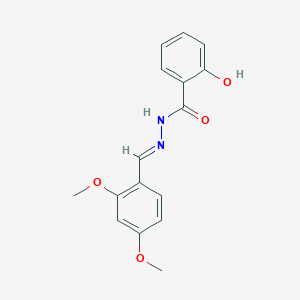![molecular formula C16H21N7O2 B5586438 N,N-dimethyl-4-{[6-(prop-2-en-1-yloxy)pyridazin-3-yl]oxy}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B5586438.png)
N,N-dimethyl-4-{[6-(prop-2-en-1-yloxy)pyridazin-3-yl]oxy}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-{[6-(prop-2-en-1-yloxy)pyridazin-3-yl]oxy}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine: is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups, including a pyridazine ring, a pyrrolidine ring, and an allyloxy group. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research.
作用機序
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-{[6-(prop-2-en-1-yloxy)pyridazin-3-yl]oxy}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the triazine core: The triazine ring is formed through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Introduction of the pyridazine ring: The pyridazine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridazine derivative reacts with the triazine core.
Attachment of the allyloxy group: The allyloxy group is introduced via an etherification reaction, where an allyl alcohol derivative reacts with the pyridazine-substituted triazine intermediate.
Incorporation of the pyrrolidine ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the triazine core.
Industrial Production Methods
Industrial production of This compound involves scaling up the laboratory synthesis procedures. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N,N-dimethyl-4-{[6-(prop-2-en-1-yloxy)pyridazin-3-yl]oxy}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine: undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can occur at the pyridazine ring, resulting in the formation of dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can yield epoxides, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.
科学的研究の応用
N,N-dimethyl-4-{[6-(prop-2-en-1-yloxy)pyridazin-3-yl]oxy}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
類似化合物との比較
Similar Compounds
- N,N-dimethyl-4-{[6-(methoxy)pyridazin-3-yl]oxy}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
- N,N-dimethyl-4-{[6-(ethoxy)pyridazin-3-yl]oxy}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
- N,N-dimethyl-4-{[6-(butoxy)pyridazin-3-yl]oxy}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
Uniqueness
The uniqueness of N,N-dimethyl-4-{[6-(prop-2-en-1-yloxy)pyridazin-3-yl]oxy}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
N,N-dimethyl-4-(6-prop-2-enoxypyridazin-3-yl)oxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O2/c1-4-11-24-12-7-8-13(21-20-12)25-16-18-14(22(2)3)17-15(19-16)23-9-5-6-10-23/h4,7-8H,1,5-6,9-11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLUJKCWAUCUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)OC3=NN=C(C=C3)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-[3-(3-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5586361.png)
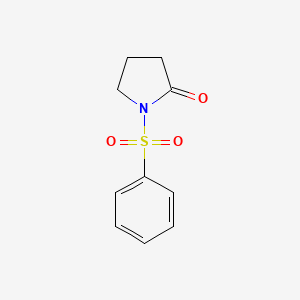
![N-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide](/img/structure/B5586390.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-1,3-benzodioxole-5-carboxamide](/img/structure/B5586398.png)
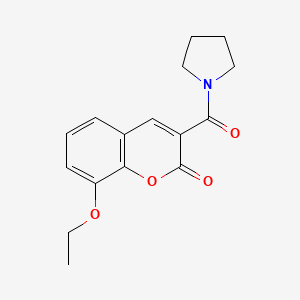
![N~1~-[5-(ETHYLSULFONYL)-2-HYDROXYPHENYL]-2-(3-METHYLPHENOXY)ACETAMIDE](/img/structure/B5586402.png)
![[3-(3-methylbut-2-en-1-yl)-1-quinoxalin-2-ylpiperidin-3-yl]methanol](/img/structure/B5586412.png)
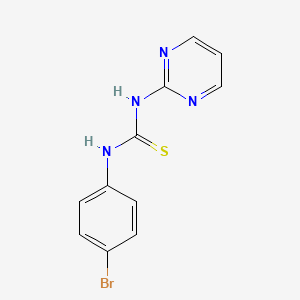
![3-{[(3-CHLORO-4-METHYLPHENYL)AMINO]METHYL}-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE](/img/structure/B5586430.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5586437.png)
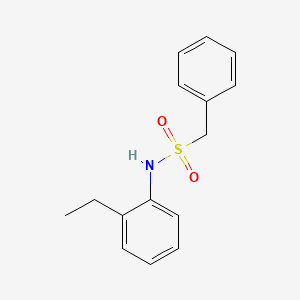
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B5586451.png)
![N-(4-ethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5586458.png)
